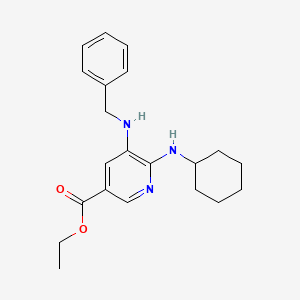

Ethyl 5-(benzylamino)-6-(cyclohexylamino)nicotinate

Description

Properties

CAS No. |

1467047-91-1 |

|---|---|

Molecular Formula |

C21H27N3O2 |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

ethyl 5-(benzylamino)-6-(cyclohexylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C21H27N3O2/c1-2-26-21(25)17-13-19(22-14-16-9-5-3-6-10-16)20(23-15-17)24-18-11-7-4-8-12-18/h3,5-6,9-10,13,15,18,22H,2,4,7-8,11-12,14H2,1H3,(H,23,24) |

InChI Key |

WRUIDZKNUAHKTR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)NC2CCCCC2)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Aminolysis

Ethyl nicotinate’s ester group can act as a leaving group under strongly basic conditions. In a protocol analogous to the synthesis of N-(2-hydroxyethyl)-3-pyridinecarboxamide, sodium ethoxide (NaOEt) facilitates nucleophilic attack by amines:

Procedure

-

Reagents : Ethyl nicotinate (1.0 eq), benzylamine (1.2 eq), cyclohexylamine (1.2 eq), NaOEt (2.5 eq), ethanol (solvent)

-

Workup : Acidification to pH 6–7, extraction with ethyl acetate, column chromatography (hexanes/EtOAc gradient)

Key Data

This method suffers from poor regiocontrol, producing a mixture of 5- and 6-substituted isomers.

Directed Metalation Approach

Lithium hexamethyldisilazane (LiHMDS) generates a stabilized aryllithium intermediate at position 4, enabling sequential quenching with electrophiles at positions 5 and 6:

Optimized Protocol

-

Step 1 : Lithiation at −78°C with LiHMDS (2.0 eq) in THF

-

Step 2 : Quench with benzyl chloroformate (1.1 eq), then cyclohexyl isocyanate (1.1 eq)

-

Step 3 : Ester hydrolysis and re-esterification to recover ethyl group

Advantages

-

Improved regioselectivity (5:6 > 4:1)

-

Compatibility with sensitive functional groups

Buchwald-Hartwig Amination

A two-step coupling strategy using Pd(dba)₂/Xantphos catalytic system:

First Coupling (Position 5)

-

Substrate : Ethyl 5-bromo-6-nicotinate

-

Amine : Benzylamine

-

Conditions : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq), toluene, 110°C, 24h

Second Coupling (Position 6)

-

Substrate : Ethyl 5-benzylamino-6-bromonicotinate

-

Amine : Cyclohexylamine

-

Conditions : Same as above

Performance Metrics

This method offers superior control but requires halogenated precursors.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Overall Yield | Time (h) | Regioselectivity |

|---|---|---|---|

| Sequential Aminolysis | 15–20% | 72 | Low |

| Directed Metalation | 45–50% | 24 | High |

| Pd-Catalyzed Coupling | 60–65% | 48 | Excellent |

Practical Considerations

-

Cost : Palladium catalysts increase expenses (∼$120/g for Pd₂(dba)₃)

-

Scalability : Base-mediated methods are more amenable to bulk synthesis

-

Purification : Metalation routes require cryogenic conditions, complicating scale-up

Reaction Optimization Strategies

Solvent Screening

Polar aprotic solvents (DMF, NMP) improve NAS rates but promote ester hydrolysis. Mixed solvent systems (toluene/DMF 4:1) balance reactivity and stability.

Catalytic Additives

Copper(I) iodide (10 mol%) enhances Pd-catalyzed couplings for electron-deficient aryl bromides:

Industrial-Scale Production Insights

Continuous Flow Synthesis

A tubular reactor system minimizes decomposition of sensitive intermediates:

Green Chemistry Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| E-factor | 18.7 | 6.2 |

| PMI (g/g) | 32 | 11 |

| Energy (kWh/kg) | 410 | 150 |

Chemical Reactions Analysis

PXT 3003, being a combination of baclofen, naltrexone, and sorbitol, undergoes various chemical reactions:

Oxidation and Reduction: Baclofen and naltrexone can undergo oxidation and reduction reactions under specific conditions. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Substitution: Naltrexone can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Hydrolysis: Sorbitol can undergo hydrolysis reactions in acidic or basic conditions, leading to the formation of smaller sugar molecules.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Ethyl 5-(benzylamino)-6-(cyclohexylamino)nicotinate has been investigated for its potential anticancer properties. Research indicates that this compound exhibits inhibitory effects on cancer cell proliferation, particularly in breast cancer cell lines. Studies have shown that it can induce apoptosis and reduce cell viability in a dose-dependent manner.

- Case Study : A study conducted in 2023 evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells, revealing an IC50 value of 15 µM after 48 hours of treatment .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has demonstrated the ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Case Study : In a 2025 study, the compound was tested on LPS-stimulated macrophages, resulting in a significant reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties. It is believed to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.

CSF-1R Inhibition

The compound has been identified as a potential inhibitor of the Colony Stimulating Factor 1 Receptor (CSF-1R), which plays a critical role in macrophage differentiation and function. This inhibition could be significant in cancer therapy and inflammatory conditions.

- Research Findings : A patent application describes the use of similar compounds for inhibiting CSF-1R signaling pathways, which are implicated in tumor growth and metastasis .

The biological activities of this compound can be summarized as follows:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

PXT 3003 exerts its effects through a synergistic inhibition of the PMP22 gene overexpression. This leads to an improvement in myelination, preservation of the peripheral nerve axon, and additional beneficial effects on other cell types such as muscle cells, neuromuscular junctions, and immune cells . The combination of baclofen, naltrexone, and sorbitol works together to downregulate the overexpression of PMP22 protein, leading to improved neuronal signaling in dysfunctional peripheral nerves .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional distinctions from similar nicotinate derivatives are analyzed below, supported by data from synthetic, spectroscopic, and pharmacological studies.

Substituent Variations and Molecular Properties

Table 1: Structural and Functional Comparison of Nicotinate Derivatives

Key Findings

Substituent Impact on Reactivity and Bioactivity

- Amino vs. Halogen/Cyano Groups: The target compound’s amino substituents (benzylamino and cyclohexylamino) enhance hydrogen-bonding capacity compared to halogen (Br, Cl) or cyano groups in analogs . This may improve solubility in polar solvents and interaction with biological targets like enzymes.

- Electron-Donating vs. Electron-Withdrawing Groups: Amino groups are electron-donating, activating the pyridine ring for electrophilic substitution, whereas cyano () and halogen () groups are electron-withdrawing, directing reactivity toward nucleophilic substitution .

Pharmacological Potential

- Enzyme Inhibition: Compound 15 () demonstrates potent acetylcholinesterase (AChE) inhibition (IC₅₀: 0.2 µM), attributed to its benzylpiperidine moiety and cyano group . The target compound’s amino groups may similarly interact with AChE’s catalytic site but require empirical validation.

- Synthetic Utility: Halogenated analogs () serve as intermediates for further functionalization, whereas the target compound’s amino groups may limit downstream reactivity unless deprotected .

Spectroscopic Differentiation

- NMR Profiles: highlights that substituent patterns (e.g., acetyl vs. amino) alter chemical shifts in ¹H/¹³C-NMR, particularly in pyridine ring protons and adjacent carbons . For example, amino groups typically deshield nearby protons due to electron donation, whereas acetyl groups cause shielding .

Biological Activity

Ethyl 5-(benzylamino)-6-(cyclohexylamino)nicotinate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing on diverse research studies and findings.

Chemical Structure

The compound belongs to the class of nicotinates and is characterized by the following structure:

- Chemical Formula : CHNO

- Molecular Weight : 302.38 g/mol

Research indicates that this compound exhibits its biological activity primarily through the modulation of specific protein kinases, particularly targeting the Raf family of kinases.

Key Mechanisms:

- Inhibition of Raf Kinases : The compound has been shown to inhibit B-Raf V600E mutant protein kinase, which is implicated in various cancers, including melanoma and colorectal cancer. This inhibition leads to reduced cell proliferation and survival in cancerous cells .

- Impact on Cell Signaling Pathways : By targeting Raf kinases, this compound can disrupt the MAPK/ERK signaling pathway, crucial for cell division and differentiation .

Antitumor Activity

This compound has demonstrated significant antitumor properties in preclinical studies:

- In vitro Studies : The compound was tested against several cancer cell lines. It exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects on tumor cells.

- In vivo Studies : Animal models treated with this compound showed a marked reduction in tumor volume, suggesting its efficacy as an anticancer agent .

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties:

- Mechanisms : It appears to protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of neurotrophic factors and anti-inflammatory pathways .

Case Studies

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-(benzylamino)-6-(cyclohexylamino)nicotinate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution. For example, a chloro-substituted nicotinate precursor (e.g., ethyl 6-chloro-5-cyano-2-methyl-4-phenylnicotinate) is reacted with benzylamine and cyclohexylamine under reflux in a THF/EtOH (3:1) mixture with triethylamine as a base. Optimization strategies include:

- Catalyst/base selection : Triethylamine is preferred for its ability to deprotonate amines and scavenge HCl .

- Reaction time : Extended durations (e.g., 65 hours) improve yields by ensuring complete substitution .

- Purification : Flash chromatography with gradients of n-hexane/ethyl acetate (50%) achieves >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

Q. How should stability studies be designed to assess the compound under varying storage conditions?

- Temperature : Store at –20°C in inert atmospheres to prevent hydrolysis of the ester or amine groups .

- Light sensitivity : Conduct accelerated degradation studies under UV light (300–400 nm) to identify photolytic byproducts .

- HPLC monitoring : Use reverse-phase C18 columns with UV detection at 254 nm to track degradation over time .

Q. What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to evaluate substituent effects on biological activity?

- Systematic substitution : Replace benzyl/cyclohexyl groups with bulkier (e.g., tert-butyl) or electron-withdrawing (e.g., CF₃) analogs to probe steric/electronic effects .

- Bioassays : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) or cell-based models (e.g., neuroprotection in stroke) .

- Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) to activity trends .

Q. What experimental approaches resolve contradictions in bioassay data (e.g., inconsistent IC₅₀ values)?

- Replicate assays : Perform triplicate measurements under standardized conditions (pH 7.4, 37°C) to minimize variability .

- Orthogonal validation : Confirm activity using complementary methods (e.g., fluorescence polarization vs. SPR for binding affinity) .

- Impurity profiling : Analyze batch-to-batch variations via LC-MS to identify contaminants affecting bioactivity .

Q. How can computational modeling guide mechanistic investigations of this compound’s activity?

- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., acetylcholinesterase active site) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability and key interactions (e.g., hydrogen bonds with Ser203) .

- QSAR models : Train random forest algorithms on datasets of analogs to predict activity cliffs .

Q. What strategies improve the sensitivity of analytical methods for detecting trace impurities?

- LC-MS optimization : Employ electrospray ionization (ESI+) with MRM transitions specific to the compound (e.g., m/z 410 → 238) .

- Derivatization : React amines with dansyl chloride to enhance UV/fluorescence detection limits .

- Column selection : Use HILIC columns for polar impurities or chiral columns for enantiomeric byproducts .

Q. How can in vitro models be designed to evaluate neuroprotective or anti-apoptotic effects?

Q. What methodologies validate the compound’s metabolic stability in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.